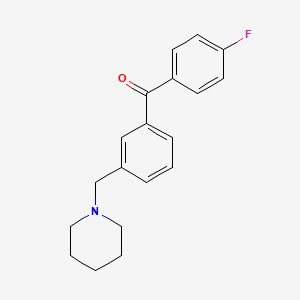
3-(Azetidinomethyl)phenyl cyclohexyl ketone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Azetidinomethyl)phenyl cyclohexyl ketone is a useful research compound. Its molecular formula is C17H23NO and its molecular weight is 257.37 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Asymmetric Epoxidation
- Ketones containing N-aryl-substituted oxazolidinones, similar in structure to 3-(Azetidinomethyl)phenyl cyclohexyl ketone, have been investigated for their catalytic activity in asymmetric epoxidation reactions. These ketones show enhanced catalytic properties when the N-phenyl group of the catalyst is substituted with electron-withdrawing groups, offering insights into electronic effects in epoxidation reactions and showing potential for practical applications due to their ease of preparation (Shu et al., 2003).
Enantioselective Photochemical Reactions
- Cyclohexyl phenyl ketone derivatives have been utilized in photochemical reactions within chiral liquid crystals, demonstrating the ability to direct enantioselective photochemical reactions. These findings underline the potential of these ketone derivatives in stereoselective synthesis, using structured media to influence the outcomes of photochemical processes (Yang et al., 2013).
Cyclization Reactions
- The ketone, enol, and enolate forms of certain phenyl butanones, akin to this compound, have been studied for their differing reactivities under acidic and basic conditions. This research highlights the multifaceted reactivity of these compounds, offering insights into their use in diverse synthetic pathways (Ning et al., 2018).
Synthesis of β-Lactams
- Derivatives of cyclohexyl phenyl ketone have been used as key intermediates in the synthesis of β-lactams, showcasing their utility in the construction of complex molecular architectures. This application underscores the significance of these ketones in medicinal chemistry and drug development (Behzadi et al., 2015).
Liquid Crystalline Properties
- Certain cyclohexyl phenyl ketone derivatives have been synthesized and shown to possess liquid crystalline properties. This aspect opens up possibilities for their use in materials science, particularly in the design and development of new liquid crystal displays and other optoelectronic devices (Bezborodov et al., 2002).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
[3-(azetidin-1-ylmethyl)phenyl]-cyclohexylmethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO/c19-17(15-7-2-1-3-8-15)16-9-4-6-14(12-16)13-18-10-5-11-18/h4,6,9,12,15H,1-3,5,7-8,10-11,13H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLKSEYJODVFVLI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)C2=CC=CC(=C2)CN3CCC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70643286 |
Source


|
| Record name | {3-[(Azetidin-1-yl)methyl]phenyl}(cyclohexyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70643286 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.37 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898772-42-4 |
Source


|
| Record name | {3-[(Azetidin-1-yl)methyl]phenyl}(cyclohexyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70643286 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
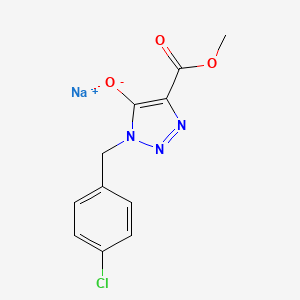

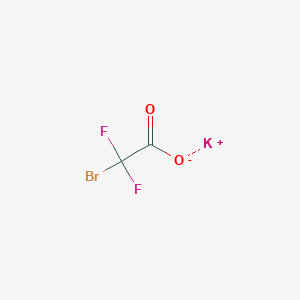


![tert-Butyl N-[(phenylsulfonyl)(2-thienyl)methyl]-carbamate](/img/structure/B1343312.png)


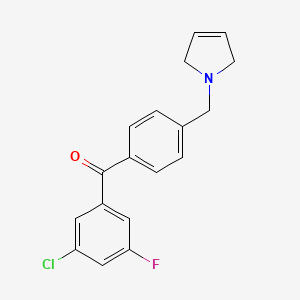
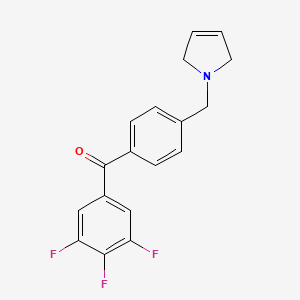
![Ethyl 7-oxo-7-[4-(3-pyrrolinomethyl)phenyl]heptanoate](/img/structure/B1343321.png)


